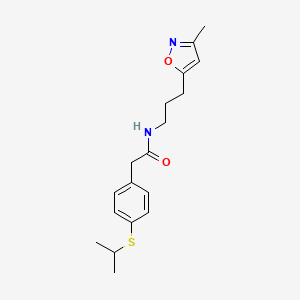

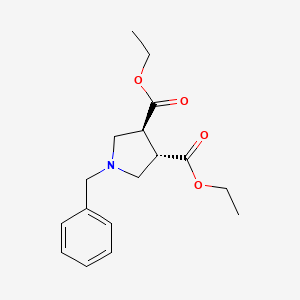

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved a multi-step process starting with ethyl 2-(2-isopropylphenoxy) acetic acid reacting with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide was achieved through a series of reactions starting with benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates before the final compounds were obtained . The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs involved the use of DCC coupling method and azide coupling method, indicating a versatile approach to creating a range of compounds .

Molecular Structure Analysis

The molecular structure of the synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters. The structure was solved using direct methods and refined to a final R-factor, indicating a high level of precision in the molecular structure determination . Although the other papers do not provide detailed crystallographic data, the structural elucidation was performed using spectroscopic techniques such as 1H-NMR, IR, and mass spectral data, which are essential for confirming the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the formation of amide bonds and the introduction of various functional groups. The use of coupling agents such as TBTU and DCC indicates the formation of peptide bonds, which are crucial in the synthesis of these molecules . The reactions also involve the use of weak bases and polar aprotic solvents, which are typical in facilitating nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and the functional groups present. For instance, the presence of intermolecular hydrogen bonds in N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide suggests potential for specific interactions with biological targets, which is supported by the in silico modeling study targeting the VEGFr receptor . The antibacterial activity of the N-substituted derivatives indicates that these compounds have the potential to interact with bacterial cells, possibly through mechanisms involving disruption of cell wall synthesis or protein function . The variety of amino acid derivatives linked to the triazoloquinoxaline moiety suggests a range of solubility and reactivity profiles, which could be explored for different applications .

特性

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-13(2)23-17-8-6-15(7-9-17)12-18(21)19-10-4-5-16-11-14(3)20-22-16/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTBDDLPGYVLSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)CC2=CC=C(C=C2)SC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(isopropylthio)phenyl)-N-(3-(3-methylisoxazol-5-yl)propyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3019456.png)

![7-(furan-2-yl)-5-(2-methylbenzyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019462.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B3019465.png)

![5-(4-methoxyphenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3019466.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3019467.png)

![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3019470.png)

![N-[(2-Methyl-6-pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B3019475.png)